molecular formula C8H17NO2 B1679071 Pregabalin CAS No. 148553-50-8

Pregabalin

カタログ番号 B1679071
CAS番号: 148553-50-8
分子量: 159.23 g/mol
InChIキー: AYXYPKUFHZROOJ-ZETCQYMHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pregabalin is an anticonvulsant and neuropathic pain agent that works in the central nervous system to control seizures and pain . It is used with other medicines to help control partial-onset seizures (convulsions) in the treatment of epilepsy in patients 1 month of age and older . It is also used for neuropathic pain associated with diabetic peripheral neuropathy (DPN) and postherpetic neuralgia (PHN) .


Synthesis Analysis

Pregabalin was first synthesized by Silverman and Andruszkiewicz in 1989 . They synthesized a number of 3-alkyl-GABA analogs and examined the anticonvulsant effects of these compounds and found that the compound (S)-3-(aminomethyl)-5-methylhexanoic acid (S-pregabalin) had the most potent anticonvulsant effect . A new synthesis approach for S-pregabalin was developed by optimizing the preparation stages . Another improved process for the preparation of pregabalin was reported, which is suitable for industrial synthesis of Pregabalin from ®-(-)-3-(carbamoylmethyl)-5-methylhexanoic using sodium hypochlorite with low ash content by means of reverse addition .


Molecular Structure Analysis

The molecular formula of Pregabalin is C8H17NO2 .


Chemical Reactions Analysis

Pregabalin is a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). It has been reported that it modulates the release of many neurotransmitters such as glutamate, noradrenaline, substance-P and calcitonin gene related peptide .


Physical And Chemical Properties Analysis

Pregabalin has a molecular weight of 159.23 and is soluble in water at 30 mg/mL .

科学的研究の応用

1. Management of Neuropathic Pain

  • Application Summary : Pregabalin is used in the management of neuropathic pain, which includes conditions like diabetic peripheral neuropathy, postherpetic neuralgia, herpes zoster, sciatica (radicular pain), poststroke pain, and spinal cord injury-related pain .
  • Methods of Application : The application involves oral administration of Pregabalin. The dosage and frequency are determined by a healthcare professional based on the patient’s condition and response to treatment .

2. Chromatographic Resolution of Pregabalin Enantiomers

  • Application Summary : Pregabalin enantiomers are directly separated using a zwitterionic chiral selector by High Performance Liquid Chromatography coupled to Mass Spectrometry and Ultraviolet Detection .
  • Methods of Application : The method involves the use of a chiral stationary phase (CSP) containing a zwitterionic selector derived from cinchona alkaloid and sulfonic acid (CHIRALPAK ZWIX) .
  • Results or Outcomes : The resulting methods were found to be selective, of high performance and low limits of detection (2 µg/mL by UV and 1 ng/mL by MS, respectively) and quantification (6 µg/mL by UV and 5 ng/mL by MS, respectively) for the minor enantiomer which is considered as a chiral impurity .

3. Treatment of Epilepsy

  • Application Summary : Pregabalin was initially developed to generate new treatments for epilepsy. It is effective at suppressing seizures and subsequently approved as a new class of antiepileptic therapy for partial-onset epilepsy .
  • Methods of Application : Pregabalin is administered orally. The dosage and frequency are determined by a healthcare professional based on the patient’s condition and response to treatment .
  • Results or Outcomes : Through controlling neuronal hyperexcitability, Pregabalin demonstrates clear efficacy in managing seizures .

4. Assessment of Abuse Potential

  • Application Summary : There is research being conducted to assess the abuse potential of different doses of Pregabalin .
  • Methods of Application : This involves administering different doses of Pregabalin to subjects under controlled conditions and monitoring their responses .
  • Results or Outcomes : The results of these studies are important for understanding the potential for misuse of Pregabalin and informing guidelines for its prescription .

5. Treatment of Fibromyalgia

  • Application Summary : Pregabalin is used in the treatment of fibromyalgia, a chronic condition characterized by widespread pain, fatigue, sleep disturbances, and cognitive difficulties .
  • Methods of Application : The application involves oral administration of Pregabalin. The dosage and frequency are determined by a healthcare professional based on the patient’s condition and response to treatment .

6. Treatment of Generalized Anxiety Disorder (GAD)

  • Application Summary : Pregabalin has been found to be effective in the treatment of generalized anxiety disorder (GAD), a condition characterized by excessive and uncontrollable worry about various life circumstances .
  • Methods of Application : Pregabalin is administered orally. The dosage and frequency are determined by a healthcare professional based on the patient’s condition and response to treatment .
  • Results or Outcomes : Patients treated with Pregabalin showed significant improvements in GAD symptom severity compared to those treated with placebo .

Safety And Hazards

Pregabalin can cause serious eye damage and may cause drowsiness or dizziness. It is suspected of damaging fertility or the unborn child . Long-term use of pregabalin is associated with detrimental musculoskeletal outcomes, including increased fracture risk .

将来の方向性

Pregabalin’s journey from an antiepileptic drug to a pivotal agent in neuropathic pain and psychiatric disorders exemplifies its versatility and clinical impact. Its distinct mechanism of action, rooted in modulating neurotransmission, underscores its potential across varied medical domains .

特性

IUPAC Name

(3S)-3-(aminomethyl)-5-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXYPKUFHZROOJ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CC(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045950
Record name Pregabalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pregabalin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014375
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Freely soluble, Freely soluble in water and both basic and acidic solutions, 1.13e+01 g/L
Record name Pregabalin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00230
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PREGABALIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7530
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Pregabalin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014375
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Although the mechanism of action has not been fully elucidated, studies involving structurally related drugs suggest that presynaptic binding of pregabalin to voltage-gated calcium channels is key to the antiseizure and antinociceptive effects observed in animal models. By binding presynaptically to the alpha2-delta subunit of voltage-gated calcium channels in the central nervous system, pregabalin modulates the release of several excitatory neurotransmitters including glutamate, substance-P, norepinephrine, and calcitonin gene related peptide. In addition, pregabalin prevents the alpha2-delta subunit from being trafficked from the dorsal root ganglia to the spinal dorsal horn, which may also contribute to the mechanism of action. Although pregabalin is a structural derivative of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), it does not bind directly to GABA or benzodiazepine receptors., Pregabalin is an anticonvulsant that is structurally related to the inhibitory CNS neurotransmitter gamma-aminobutyric acid (GABA). Pregabalin also has demonstrated analgesic activity. Although pregabalin was developed as a structural analog of GABA, the drug does not bind directly to GABA-A, GABA-B, or benzodiazepine receptors; does not augment GABA-A responses in cultured neurons; and does not alter brain concentrations of GABA in rats or affect GABA uptake or degradation. However, in cultured neurons, prolonged application of pregabalin increases the density of GABA transporter protein and increases the rate of functional GABA transport., Pregabalin binds with high affinity to the alpha2-delta site (an auxiliary subunit of voltage-gated calcium channels) in CNS tissues. ... In vitro, pregabalin reduces the calcium-dependent release of several neurotransmitters, including glutamate, norepinephrine, and substance P, possibly by modulation of calcium channel function., Pregabalin does not block sodium channels, is not active at opiate receptors, and does not alter cyclooxygenase enzyme activity. It is inactive at serotonin and dopamine receptors and does not inhibit dopamine, serotonin, or noradrenaline reuptake., Pregabalin is a potent ligand for the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system that exhibits potent anticonvulsant, analgesic, and anxiolytic activity in a range of animal models. ... Potent binding to the alpha-2-delta site reduces depolarization-induced calcium influx with a consequential modulation in excitatory neurotransmitter release. Pregabalin has no demonstrated effects on GABAergic mechanisms. ..., For more Mechanism of Action (Complete) data for PREGABALIN (6 total), please visit the HSDB record page.
Record name Pregabalin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00230
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PREGABALIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7530
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Pregabalin

Color/Form

White to off-white crystalline solid

CAS RN

148553-50-8
Record name Pregabalin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148553-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pregabalin [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148553508
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pregabalin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00230
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pregabalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PREGABALIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55JG375S6M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PREGABALIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7530
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Pregabalin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014375
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

186-188 °C
Record name Pregabalin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00230
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PREGABALIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7530
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pregabalin
Reactant of Route 2
Pregabalin
Reactant of Route 3
Pregabalin
Reactant of Route 4
Pregabalin
Reactant of Route 5
Pregabalin
Reactant of Route 6
Pregabalin

Citations

For This Compound
92,600
Citations
E Ben‐Menachem - Epilepsia, 2004 - Wiley Online Library
… Pregabalin demonstrates highly predictable and linear pharmacokinetics, a profile that … of pregabalin absorbed, providing for a dosing regimen uncomplicated by meals. Pregabalin …
Number of citations: 700 onlinelibrary.wiley.com
AC Pande, JG Crockatt, DE Feltner… - American Journal of …, 2003 - Am Psychiatric Assoc
… reported by patients given pregabalin, and no withdrawal syndrome was associated with pregabalin treatment. CONCLUSIONS: These results indicate that pregabalin is an effective, …
Number of citations: 462 ajp.psychiatryonline.org
RH Dworkin, P Kirkpatrick - Nature reviews Drug discovery, 2005 - go.gale.com
In July 2004, pregabalin (Lyrica; Pfizer) was approved in Europe for the treatment of peripheral neuropathic pain and as an adjunctive therapy for partial seizures in patients with …
Number of citations: 127 go.gale.com
R Kavoussi - European Neuropsychopharmacology, 2006 - Elsevier
… Pregabalin only modulates the release of excitatory neurotransmitters in “hyper-excited” … on pregabalin its anxiolytic, analgesic, and anticonvulsant properties. Thus, pregabalin may …
Number of citations: 231 www.sciencedirect.com
NM Gajraj - Anesthesia & Analgesia, 2007 - journals.lww.com
… In this review, I will discuss the pharmacology of pregabalin and … in pregabalin pharmacology since my previous review in 2005. This review will focus on the advances in pregabalin …
Number of citations: 452 journals.lww.com
BF Shneker, JW McAuley - Annals of Pharmacotherapy, 2005 - journals.sagepub.com
… Pregabalin is a new agent that exerts its pharmacodynamic effect by modulating voltage-gated calcium channels. Pregabalin has a … Clinical trials showed that pregabalin is effective in …
Number of citations: 233 journals.sagepub.com
BA Lauria-Horner, RB Pohl - Expert opinion on investigational …, 2003 - Taylor & Francis
… Although its exact mode of action remains unclear, pregabalin … Pregabalin appears to produce an inhibitory modulation of … In preclinical trials of anticonvulsant activity, pregabalin is …
Number of citations: 224 www.tandfonline.com
DK Baidya, A Agarwal, P Khanna… - Journal of …, 2011 - ncbi.nlm.nih.gov
Pregabalin is a gamma-amino-butyric acid analog shown to be effective in several models of neuropathic pain, incisional injury, and inflammatory injury. In this review, the role of …
Number of citations: 148 www.ncbi.nlm.nih.gov
RH Dworkin, AE Corbin, JP Young, U Sharma… - Neurology, 2003 - AAN Enterprises
… Sleep also improved in patients treated with pregabalin compared to placebo (p = 0.0001). … with pregabalin than placebo (p = 0.001). Given the maximal dosage studied, pregabalin had …
Number of citations: 024 n.neurology.org
GJ Sills - Current opinion in pharmacology, 2006 - Elsevier
Gabapentin and pregabalin are structurally related compounds with recognized efficacy in the treatment of both epilepsy and neuropathic pain. The pharmacological mechanisms by …
Number of citations: 763 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。